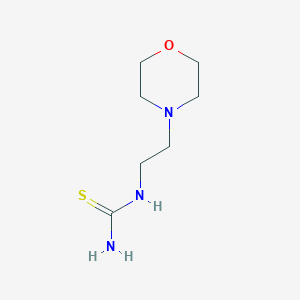

1-(2-Morpholinoethyl)-2-thiourea

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 372190. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-morpholin-4-ylethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3OS/c8-7(12)9-1-2-10-3-5-11-6-4-10/h1-6H2,(H3,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVHEVIWHMEELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375035 | |

| Record name | 1-(2-Morpholinoethyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122641-10-5 | |

| Record name | 1-(2-Morpholinoethyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122641-10-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Morpholinoethyl)-2-thiourea synthesis and characterization

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Morpholinoethyl)-2-thiourea is a small molecule of interest within medicinal chemistry, belonging to the broader class of thiourea derivatives which have demonstrated a wide range of biological activities. This technical guide aims to provide a comprehensive overview of its synthesis and characterization. However, a thorough review of available scientific literature reveals a significant gap in specific experimental data for this parent compound. While general synthetic strategies can be inferred from related derivatives, precise protocols and detailed characterization data for this compound are not publicly available at this time. This document will, therefore, present a generalized synthetic approach and discuss the known biological significance of closely related morpholinoethyl thiourea derivatives, highlighting the potential areas for future research.

Synthesis of this compound: A Generalized Approach

While a specific, peer-reviewed synthesis protocol for this compound is not available, a general and reliable method can be proposed based on the well-established synthesis of its derivatives, such as 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea.[1][2] The most common and straightforward approach involves the reaction of 2-morpholinoethylamine with a suitable thiocarbonyl transfer reagent.

A plausible synthetic pathway is the reaction of 2-morpholinoethylamine with an isothiocyanate precursor in situ or a direct thiocarbonyl transfer agent. A common method for the synthesis of unsubstituted thioureas from primary amines involves the use of ammonium thiocyanate.

Experimental Workflow: A Proposed Synthesis

The following diagram outlines a logical workflow for the synthesis and subsequent characterization of this compound.

Detailed Methodologies (Hypothetical Protocol)

Materials:

-

2-Morpholinoethylamine

-

Ammonium thiocyanate

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for salt formation, if desired)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a solution of 2-morpholinoethylamine (1 equivalent) in ethanol, add ammonium thiocyanate (1-1.2 equivalents).

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

-

The crude product is collected by filtration and washed with cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Characterization of this compound

As no specific experimental data has been reported, the following table summarizes the expected characterization data based on the known spectral data of its derivatives and general principles of spectroscopy.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the morpholine ring protons (typically in the range of 2.4-3.7 ppm), the ethyl bridge protons, and the N-H protons of the thiourea group. The N-H protons are expected to be broad singlets. |

| ¹³C NMR | Resonances for the carbon atoms of the morpholine ring, the ethyl bridge, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon, likely in the range of 180-190 ppm. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), N-H bending (around 1600-1650 cm⁻¹), C-N stretching, and a strong band for the C=S stretching (around 1300-1400 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (C₇H₁₅N₃OS, MW: 189.28 g/mol ). |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are lacking, the broader class of thiourea derivatives, including those with a morpholine moiety, has been extensively investigated for various pharmacological activities.[3] These studies suggest that this compound could be a promising candidate for screening in several therapeutic areas.

General Biological Activities of Morpholinoethyl Thiourea Derivatives:

-

Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of the morpholine ring is often associated with improved pharmacokinetic properties and can contribute to the anticancer profile.[3]

-

Antimicrobial Activity: Thiourea derivatives are known to possess antibacterial and antifungal properties. The nitrogen and sulfur atoms in the thiourea moiety can chelate with metal ions essential for microbial growth, or they may interfere with key enzymatic pathways.

-

Enzyme Inhibition: The thiourea scaffold is a known pharmacophore for the inhibition of various enzymes.

The potential mechanism of action for the cytotoxic activity of thiourea derivatives often involves the induction of apoptosis. This can be triggered through various signaling pathways.

Potential Signaling Pathway Involvement

The following diagram illustrates a generalized signaling pathway that could be modulated by bioactive thiourea derivatives, leading to apoptosis.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule. Based on the known bioactivities of related compounds, it holds potential for development in various therapeutic areas, particularly as an anticancer or antimicrobial agent. The immediate future research should focus on establishing a definitive and optimized synthesis protocol, followed by a thorough characterization using modern analytical techniques to provide the foundational data currently absent from the literature. Subsequent in-vitro and in-vivo studies would then be essential to elucidate its specific biological activities and mechanisms of action. This would pave the way for a more comprehensive understanding of its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Morpholinoethyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(2-Morpholinoethyl)-2-thiourea. Due to a scarcity of published experimental data for this specific compound, this document combines available predicted values with detailed, generalized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering both foundational data and practical methodologies for further investigation.

Chemical Identity and Structure

This compound is a synthetic organic compound featuring a morpholine ring linked via an ethyl chain to a thiourea group. The presence of the thiourea moiety, a known pharmacophore, and the morpholine group, which can improve pharmacokinetic properties, makes this compound and its derivatives of interest in medicinal chemistry.[1]

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-(2-morpholin-4-ylethyl)thiourea | PubChem |

| CAS Number | 122641-10-5 | [2] |

| Molecular Formula | C₇H₁₅N₃OS | [3] |

| Molecular Weight | 189.27 g/mol | [3] |

| Canonical SMILES | C1COCCN1CCNC(=S)N | |

| InChI Key | MIVHEVIWHMEELG-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available predicted data for this compound.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| XlogP | -0.8 | PubChem |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| Water Solubility | Not Available | - |

| pKa | Not Available | - |

Note: The lack of experimentally determined values highlights the need for empirical studies to accurately characterize this compound. The subsequent sections provide detailed protocols for the experimental determination of these essential properties.

Experimental Protocols for Physicochemical Property Determination

The following are generalized, yet detailed, experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[4]

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[5] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic. As this compound is expected to be a solid at room temperature, this protocol would be applicable if the compound is found to be a liquid or for its distillative purification.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: A small volume (a few drops) of the liquid compound is placed in a fusion tube.[6]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[7]

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil in a Thiele tube).[7][8]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9]

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability and formulation. The "shake-flask" method is a standard approach to determine the equilibrium solubility of a compound in a given solvent.[10]

Methodology: Shake-Flask Method

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups like the morpholine nitrogen and the thiourea moiety, the pKa values are crucial for understanding its charge state at different physiological pHs. Potentiometric titration is a highly accurate method for pKa determination.[11][12]

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound is prepared in water or a co-solvent system at a known concentration (e.g., 1-10 mM).[13] The ionic strength of the solution should be kept constant using an inert salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[14]

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[13]

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve. For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable method for its determination.[2][15]

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[1]

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for Synthesis, Purification, and Physicochemical Characterization.

Biological Context and Potential Significance

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[17][18][19] The incorporation of a morpholine moiety is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule, often by improving its solubility and other pharmacokinetic properties.[7]

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural motifs suggest potential for biological activity. For instance, various substituted thiourea derivatives have been investigated as inhibitors of enzymes and as anticancer agents.[6][8][20] Therefore, the physicochemical data and experimental protocols provided in this guide are essential for any future investigation into the potential therapeutic applications of this compound.

The following diagram illustrates a conceptual relationship between the physicochemical properties of a drug candidate and its journey through biological systems, a critical consideration in drug development.

Caption: Influence of Physicochemical Properties on ADME and Drug Effect.

This guide provides a foundational understanding of this compound, emphasizing the need for experimental validation of its physicochemical properties to enable further research into its potential applications.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. athabascau.ca [athabascau.ca]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. researchgate.net [researchgate.net]

- 17. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties | MDPI [mdpi.com]

- 19. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

1-(2-Morpholinoethyl)-2-thiourea CAS number and molecular structure

CAS Number: 122641-10-5

Molecular Formula: C7H15N3OS

This technical guide provides a comprehensive overview of 1-(2-Morpholinoethyl)-2-thiourea, a molecule of interest to researchers, scientists, and professionals in drug development. While specific in-depth biological studies on this particular compound are limited in publicly available literature, this guide contextualizes its significance by examining its chemical properties, general synthesis protocols for related compounds, and the broader biological activities of the thiourea and morpholine pharmacophores.

Molecular Structure and Properties

This compound incorporates a flexible morpholinoethyl group and a reactive thiourea moiety. The presence of these functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities.

| Property | Value |

| Molecular Weight | 189.27 g/mol |

| IUPAC Name | 1-(2-morpholin-4-ylethyl)thiourea |

| SMILES | C1COCCN1CCNC(=S)N |

| InChI Key | MIVHEVIWHMEELG-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound.

Synthesis Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed journals. However, general methods for the synthesis of N-substituted thioureas are well-established and can be adapted for its preparation. The most common approach involves the reaction of an amine with an isothiocyanate.

General Experimental Protocol for the Synthesis of N-substituted Thioureas:

A primary or secondary amine is reacted with an appropriate isothiocyanate in a suitable solvent, such as ethanol or acetonitrile. The reaction is typically carried out at room temperature or with gentle heating. The resulting thiourea derivative often precipitates from the reaction mixture and can be purified by recrystallization.

For the synthesis of this compound, 2-morpholinoethanamine would be reacted with a source of thiocyanate, such as ammonium thiocyanate, under acidic conditions, or with a reagent like benzoyl isothiocyanate followed by hydrolysis.

Figure 1: General synthesis workflow for this compound.

Biological and Pharmacological Context

While direct biological data for this compound is scarce, the constituent pharmacophores, thiourea and morpholine, are present in a wide array of biologically active compounds.

Thiourea Derivatives:

Thiourea and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][2] They are key components in several clinically used drugs. The mechanism of action for many thiourea-containing anticancer agents involves the induction of apoptosis and inhibition of key signaling pathways. For instance, certain thiourea derivatives have been shown to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[3]

Morpholine-Containing Compounds:

The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. Numerous approved drugs contain a morpholine moiety. In the context of anticancer drug discovery, the morpholino group has been incorporated into inhibitors of various kinases, including PI3K and DNA-PK.

Given the established biological relevance of both the thiourea and morpholine moieties, this compound represents a valuable starting material for the synthesis of novel therapeutic agents.

Potential Signaling Pathway Interactions

Based on the known activities of thiourea derivatives, molecules synthesized from this compound could potentially interact with various cellular signaling pathways implicated in cancer and other diseases. A hypothetical workflow illustrating how a derivative of this compound might be screened for its effect on a generic kinase signaling pathway is presented below.

Figure 2: Hypothetical workflow for evaluating the biological activity of a derivative.

Figure 3: Hypothetical signaling pathway showing potential inhibition by a thiourea derivative.

Conclusion

References

Spectroscopic and Synthetic Profile of 1-(2-Morpholinoethyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(2-Morpholinoethyl)-2-thiourea. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of spectroscopic interpretation to present a predictive but thorough analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiourea derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea and other N-substituted thioureas and morpholine-containing molecules.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | br s | 1H | NH -C(S) |

| ~7.0 - 8.0 | br s | 2H | C(S)-NH₂ |

| ~3.58 | t | 4H | O-(CH₂ )₂-N |

| ~3.40 | q | 2H | NH -CH₂ -CH₂ |

| ~2.45 | t | 2H | NH-CH₂-CH₂ -N |

| ~2.38 | t | 4H | N-(CH₂ )₂-CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 183 | C =S |

| ~66.0 | O-(C H₂)₂-N |

| ~56.5 | NH-CH₂-C H₂-N |

| ~53.0 | N-(C H₂)₂-CH₂ |

| ~43.0 | NH-C H₂-CH₂ |

Table 3: Predicted IR Spectroscopic Data (Solid Phase, cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium-Strong | N-H stretching (thiourea NH₂) |

| ~3150 - 3250 | Medium | N-H stretching (thiourea NH) |

| ~2950 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1620 - 1650 | Medium | N-H bending |

| ~1500 - 1550 | Strong | C-N stretching |

| ~1300 - 1350 | Medium | C-N stretching[1][2] |

| ~1115 | Strong | C-O-C stretching (morpholine) |

| ~850 - 950 | Medium | C=S stretching[1][2] |

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for thiourea derivatives.

Synthesis of this compound

This proposed synthesis is adapted from the preparation of similar thiourea compounds.[1][2]

Materials:

-

2-Morpholinoethylamine

-

Ammonium thiocyanate or Trimethylsilyl isothiocyanate

-

Anhydrous solvent (e.g., Acetone, Acetonitrile, or Tetrahydrofuran)

-

Hydrochloric acid (for in situ generation of isothiocyanate from amine)

Procedure:

-

Method A: From Ammonium Thiocyanate: To a solution of 2-morpholinoethylamine (1 equivalent) in a suitable anhydrous solvent, add a solution of ammonium thiocyanate (1.1 equivalents) in the same solvent. The reaction mixture is stirred at reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Method B: From Trimethylsilyl Isothiocyanate: To a solution of 2-morpholinoethylamine (1 equivalent) in an anhydrous aprotic solvent, add trimethylsilyl isothiocyanate (1.1 equivalents) dropwise at room temperature. The reaction is typically stirred for 12-24 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone), to yield this compound as a solid.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.

-

Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

Infrared spectra are recorded on an FTIR spectrometer.

-

Samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Frequencies are reported in wavenumbers (cm⁻¹).

Workflow and Structural Representation

The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

Crystal Structure Analysis of a 1-(2-Morpholinoethyl)-thiourea Derivative: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of a thiourea derivative containing the 1-(2-morpholinoethyl) moiety. While crystallographic data for the specific parent compound, 1-(2-Morpholinoethyl)-2-thiourea, is not publicly available, this guide presents a comprehensive examination of the closely related compound, 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea . The structural insights derived from this analogue offer valuable information for understanding the conformational properties, intermolecular interactions, and potential biological activities of this class of compounds.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their ability to form stable complexes with metal ions and participate in hydrogen bonding makes them attractive scaffolds for the design of novel therapeutic agents and functional materials. The incorporation of a morpholinoethyl group can enhance the pharmacokinetic properties of a molecule, such as its solubility and cell permeability. This guide focuses on the detailed structural features of a representative compound, elucidated by single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea[1]

A common synthetic route to this class of compounds involves the reaction of an isothiocyanate with a primary amine.[1]

Materials:

-

Cinnamoyl isothiocyanate

-

2-Morpholinoethylamine

-

Acetone

-

Ice

Procedure:

-

Cinnamoyl isothiocyanate and 2-morpholinoethylamine are mixed in a 1:1 molar ratio in acetone.

-

The reaction mixture is stirred at 70°C and refluxed for 3 hours.[1]

-

After reflux, the mixture is filtered into a beaker containing ice.

-

The resulting white precipitate of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea is collected. The reported melting point is 177.3-178°C.[1]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and key structural parameters for 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.[1]

| Parameter | Value |

| Empirical Formula | C₁₆H₁₉N₃O₂S |

| Formula Weight | 317.41 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.1452(14) |

| b (Å) | 9.731(2) |

| c (Å) | 14.690(3) |

| α (°) | 98.711(4) |

| β (°) | 93.971(4) |

| γ (°) | 104.444(4) |

| Volume (ų) | 828.9(3) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.271 |

| Absorption Coefficient (mm⁻¹) | 0.201 |

| F(000) | 336 |

Table 2: Selected Bond Lengths (Å) and Angles (°).[1]

| Bond | Length (Å) | Angle | Value (°) |

| S1-C10 | 1.668(2) | N1-C10-N2 | 117.2(2) |

| O1-C9 | 1.222(3) | N1-C10-S1 | 123.4(2) |

| N1-C10 | 1.378(3) | N2-C10-S1 | 119.4(2) |

| N1-C9 | 1.391(3) | C9-N1-C10 | 126.8(2) |

| N2-C11 | 1.464(3) | C11-N2-C10 | 125.7(2) |

| N2-C10 | 1.344(3) | O1-C9-N1 | 122.9(2) |

| C7-C8 | 1.311(3) | O1-C9-C8 | 121.2(2) |

| C8-C9 | 1.472(3) | N1-C9-C8 | 115.9(2) |

Visualization of Experimental Workflow and Molecular Structure

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of the thiourea derivative.

Molecular Configuration and Interactions

The crystal structure reveals key conformational features and intermolecular interactions.

References

Thiourea Compounds: A Comprehensive Technical Guide to Therapeutic Applications

Thiourea and its derivatives represent a versatile class of organic compounds with significant potential in drug discovery and development.[1][2] Characterized by a central thiocarbonyl group flanked by amino groups, the thiourea scaffold's unique chemical properties, including its ability to form stable metal complexes and participate in hydrogen bonding, make it a privileged structure in medicinal chemistry.[1][3] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[2][4] This technical guide provides an in-depth overview of the current research, quantitative data, and experimental methodologies related to the therapeutic applications of thiourea compounds, aimed at researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

Thiourea derivatives have emerged as promising candidates for cancer therapy due to their ability to inhibit cancer cell proliferation and overcome drug resistance.[1][2][5] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer progression, such as protein tyrosine kinases, topoisomerases, and carbonic anhydrases.[5][6]

Quantitative Data: Anticancer Efficacy

The following table summarizes the in vitro cytotoxic activity of various thiourea derivatives against several human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung) | 0.2 | [1] |

| Thiourea derivative 20 | MCF-7, SkBR3 (Breast) | 1.3, 0.7 | [1] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MDA-MB231, MDA-MB468, MCF7 (Breast) | 3.0, 4.6, 4.5 | [1] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116, HepG2, MCF7 | 1.11, 1.74, 7.0 | [7] |

| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | HeLa, MCF-7, WiDr, T47D | 412, 390, 433, 179 | [8] |

| Aloperine thiourea derivative 22 | PC9 (Lung) | 1.43 | [9] |

| Thioureas 32S, 33S, 35S (average) | Ovarian Cancer Lines | 1.29, 1.26, 2.96 | [2] |

Signaling Pathway Inhibition

Many thiourea derivatives exert their anticancer effects by inhibiting critical signaling pathways. For instance, some derivatives function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[7] The inhibition of such pathways can lead to cell cycle arrest and apoptosis.[9]

Caption: EGFR signaling pathway inhibition by a thiourea derivative.

Antimicrobial Activity

Thiourea derivatives and their metal complexes exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects.[2][10] They are considered promising scaffolds for the development of new anti-infective agents, particularly against drug-resistant strains.[11][12]

Antibacterial Activity

Thiourea compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[10] Some derivatives are particularly potent against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.[12] The proposed mechanism for some derivatives involves the disruption of the bacterial cell wall and interference with cellular homeostasis.[12]

Quantitative Data: Antibacterial Efficacy

The table below lists the Minimum Inhibitory Concentration (MIC) values for selected thiourea derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |

| Thiourea derivative TD4 | MRSA, S. epidermidis, E. faecalis | 2–16 | [12] |

| Derivatives 1, 2, 4, 8, 9, 10, 12 (bearing 3-amino-1H-1,2,4-triazole) | S. aureus, S. epidermidis (Gram-positive cocci) | 4–32 | |

| Same derivatives as above | Hospital methicillin-resistant S. aureus strains | 4–64 |

Antifungal Activity

The antifungal properties of thiourea derivatives are well-documented, with activity against clinically relevant yeasts like Candida auris and plant pathogenic fungi.[11][13][14] Their mechanisms can include inhibiting biofilm formation, disrupting the fungal cell wall, and increasing cell membrane permeability.[13][14]

Quantitative Data: Antifungal Efficacy

| Compound/Derivative | Fungal Strain(s) | MIC / EC50 (mg/L or µg/mL) | Reference(s) |

| Aldehydes-thiourea derivative 9 | Botrytis cinerea | EC50 = 0.70 mg/L | [14] |

| Ortho-methylated derivative (SB2) | Candida auris | MIC = 78.1–625 µg/mL | [11] |

| Citral-thiourea derivative e1 | Colletotrichum gloeosporioides | EC50 = 0.16 mg/L | [15] |

Antifungal Mechanism of Action

A proposed mechanism for certain antifungal thiourea derivatives involves a cascade of events leading to fungal cell death.

Caption: Proposed antifungal mechanism for some thiourea derivatives.[14]

Antiviral Activity

Several thiourea derivatives have been identified as potent antiviral agents.[16][17] They have shown activity against a range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and certain herpesviruses.[3][16][17] The mechanism often involves targeting viral-specific enzymes or proteins essential for replication.

Quantitative Data: Antiviral Efficacy

| Compound/Derivative | Virus | EC50 (µM) | Reference(s) |

| Thiourea derivative 10 (meta-position linker) | Hepatitis C Virus (HCV) | 0.047 | [16] |

| Thiourea derivative 147B3 | Human Cytomegalovirus (HCMV) | 0.5 | [17] |

| Thiourea derivative 147B3 | Herpes Simplex Virus type 1 (HSV-1) | 1.9 | [17] |

| DSA-00, DSA-02, DSA-09 (CC50 values) | Hepatitis B Virus (HBV) - Cytotoxicity | 329.6, 323.5, 349.7 | [18] |

The antiviral mechanism of compound 147B3 against herpesviruses involves targeting viral transactivators, such as ICP4 in HSV-1, which are critical for the expression of viral genes.[17]

Enzyme Inhibition

The ability of thiourea derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential.[19][20] This activity is relevant in oncology, metabolic diseases, and neurodegenerative disorders.

-

Carbonic Anhydrases (CAs): Certain sulphonyl thiourea compounds are potent inhibitors of CA isoforms (I, II, IX, XII) that are overexpressed in many cancers.[21]

-

Tyrosinase: As inhibitors of tyrosinase, the key enzyme in melanin production, thiourea derivatives are being investigated for treating hyperpigmentation disorders.[22][23]

-

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) makes some thiourea derivatives potential candidates for Alzheimer's disease therapy.[20][24]

-

Other Enzymes: Thiourea derivatives have also shown inhibitory activity against α-amylase, α-glucosidase, and β-glucuronidase.[19][25]

Quantitative Data: Enzyme Inhibition

| Compound/Derivative | Target Enzyme(s) | IC50 / Ki Value | Reference(s) |

| Compound 7f | Carbonic Anhydrase II (hCA II) | Ki = 31.42 nM | [21] |

| Compound 7d | Carbonic Anhydrase XII (hCA XII) | Ki = 111.0 nM | [21] |

| Thioacetazone, Ambazone | Tyrosinase | IC50 = 14 µM, 15 µM | [22] |

| Indole–thiourea derivative 4b | Tyrosinase | IC50 = 5.9 µM | [23] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | AChE, BChE | IC50 = 50 µg/mL, 60 µg/mL | [20][26] |

| E-9 | E. coli β-glucuronidase (EcGUS) | IC50 = 2.68 µM, Ki = 1.64 µM | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thiourea compounds.

Protocol 1: Synthesis of Thiourea Derivatives

A common method for synthesizing N,N'-disubstituted thiourea derivatives involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.

Materials:

-

Substituted phenylisothiocyanate

-

Primary or secondary amine (e.g., aromatic amines, heterocyclic amines)

-

Solvent (e.g., Acetone, Dimethylformamide)

-

5% HCl (for synthesis of the amine starting material, if needed)

Procedure:

-

Dissolve the selected primary or secondary amine in a suitable solvent like acetone.

-

Add an equimolar amount of the substituted phenylisothiocyanate to the solution.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactants.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration, wash with a cold solvent to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.[27]

-

Characterize the final compound using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry.[19][24]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

Materials:

-

Thiourea compounds to be tested

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton Broth for bacteria)

-

Sterile 96-well flat-bottom microtiter plates

-

Positive control (known antibiotic/antifungal) and negative control (inoculum in medium)

Workflow:

Caption: Standard workflow for MIC determination by broth microdilution.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture.[13]

-

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the thiourea compound in the appropriate broth medium to achieve a range of final concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (a known antimicrobial drug), a negative control (medium with inoculum, no compound), and a sterility control (medium only).[13]

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours).[13]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[10]

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

Mechanism of Action of 1-(2-Morpholinoethyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

This technical guide provides a comprehensive overview of the potential mechanism of action of 1-(2-Morpholinoethyl)-2-thiourea. While specific research on this exact molecule is limited, this document extrapolates its likely biological activities based on extensive studies of structurally related thiourea and morpholine-containing derivatives. The thiourea scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The incorporation of a morpholinoethyl moiety is a common strategy in medicinal chemistry to enhance pharmacokinetic properties and biological activity. This guide covers potential molecular targets, associated signaling pathways, quantitative biological data from analogous compounds, and detailed experimental protocols for assessing its activity.

Introduction

Thiourea derivatives, characterized by the R¹R²N-C(=S)-NR³R⁴ scaffold, are a versatile class of compounds with significant therapeutic potential. Their biological activity is attributed to the ability of the thiocarbonyl group and adjacent nitrogen atoms to form hydrogen bonds and coordinate with metallic ions in enzyme active sites. The morpholine ring is a privileged structure in drug design, often incorporated to improve solubility, metabolic stability, and receptor affinity. The compound this compound combines these two key moieties, suggesting a potential for significant biological effects. This guide synthesizes the available information on related compounds to propose a likely mechanism of action.

Potential Mechanisms of Action and Biological Targets

Based on the activities of structurally similar compounds, this compound is likely to exhibit anticancer and enzyme inhibitory effects through various mechanisms.

Anticancer Activity

Thiourea derivatives have been extensively investigated as anticancer agents. Their mechanisms often involve the inhibition of key enzymes in cancer cell signaling, induction of apoptosis, and cell cycle arrest.

Many thiourea derivatives function as inhibitors of protein kinases, which are crucial for cancer cell proliferation, survival, and angiogenesis.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK/Erk and PI3K/Akt, promoting cell growth and survival. Several thiourea derivatives have been shown to inhibit EGFR phosphorylation.[1][2][3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1][3]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is another key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiourea-containing compounds have been identified as potent VEGFR-2 inhibitors.[4][5][6]

Thiourea derivatives can induce programmed cell death, or apoptosis, in cancer cells. This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways. Some thiourea compounds have been shown to induce apoptosis by causing DNA damage and increasing the levels of reactive oxygen species (ROS).[7] This leads to the activation of caspase cascades, ultimately resulting in cell death.[7][8]

Enzyme Inhibition

The thiourea moiety is a known inhibitor of various enzymes, particularly metalloenzymes.

-

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Thiourea and its derivatives are well-known urease inhibitors, likely acting by coordinating with the nickel ions in the active site.[9][10][11]

Quantitative Data from Analogous Compounds

While specific data for this compound is not available, the following tables summarize the biological activities of structurally related thiourea derivatives.

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀ in µM) | Reference(s) |

| N¹-Disubstituted-thiosemicarbazone 7 | HCT116, HepG2, MCF-7 | 1.11, 1.74, 7.0 | [2] |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human Lung Carcinoma | 2.5 - 12.9 | [1][3] |

| Pyrazole-thiourea hybrids | Various (NCI-60 panel) | 1.60 - 15.5 | [12] |

| 1,3-phenyl bis-thiourea (41J) | Multiple cancer cell lines | Nanomolar range | [13] |

| Benzothiazole thiourea derivatives | MCF-7, HeLa, HT-29, K-562 | 0.39 - >200 | [14] |

Table 2: Enzyme Inhibitory Activity of Thiourea Derivatives

| Compound/Derivative Class | Enzyme | Activity (IC₅₀ in µM) | Reference(s) |

| N-monosubstituted thioureas (e.g., b19) | H. pylori Urease | 0.16 (extracted), 3.86 (intact cell) | [9] |

| Alkyl chain-linked thioureas (e.g., 3c) | Jack Bean Urease | 10.65 | [11] |

| 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas (e.g., 4h) | Jack Bean Urease | 0.0081 (nM) | [15] |

| Chiral thioureas (e.g., 14) | Urease | 13.4 | [16] |

| Bis-Acyl-Thiourea Derivatives (e.g., UP-1) | Urease | 1.55 | [17] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase, Butyrylcholinesterase | 50, 60 | [18] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

In Vitro Cytotoxicity - MTT Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19][20]

-

Materials:

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[20]

-

Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[19]

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[19][21]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.[21]

-

Urease Inhibition Assay

This assay measures the inhibitory effect of the compound on urease activity.

-

Principle: The amount of ammonia produced from the hydrolysis of urea by urease is quantified using the indophenol method, where ammonia reacts with phenol and hypochlorite to form a blue indophenol complex.[9][11]

-

Materials:

-

Urea solution (e.g., 100 mM)

-

This compound (dissolved in DMSO)

-

Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)

-

96-well plates

-

Microplate reader

-

Procedure:

-

In a 96-well plate, add 25 µL of the test compound at various concentrations, 25 µL of urease solution, and 50 µL of buffer.

-

Pre-incubate at 37°C for 15-30 minutes.[9]

-

Initiate the reaction by adding 50 µL of urea solution.

-

Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

-

Incubate at room temperature for 10 minutes to develop the color.

-

Measure the absorbance at approximately 630 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value. Thiourea is often used as a standard inhibitor.[22]

-

In Vitro Kinase Assay (for EGFR/VEGFR-2)

This assay determines the direct inhibitory effect of the compound on the activity of a purified kinase.

-

Principle: The kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. This can be done using various methods, including radiometric assays or luminescence-based assays like ADP-Glo™.[23]

-

Materials:

-

Purified recombinant EGFR or VEGFR-2 kinase

-

Kinase buffer

-

Substrate (e.g., a generic peptide substrate or a specific protein like Histone H1)

-

ATP

-

This compound (dissolved in DMSO)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader (luminescence-capable)

-

-

Procedure (using ADP-Glo™ as an example):

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the kinase, the substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes.

-

Measure the luminescence. The signal is proportional to the ADP produced and thus the kinase activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the potential signaling pathways and experimental workflows discussed.

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Caption: Proposed mechanism of apoptosis induction.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While direct experimental data on this compound is not yet prevalent in the public domain, a strong inference can be made about its potential biological activities based on the extensive research on related thiourea and morpholine derivatives. It is highly probable that this compound possesses anticancer properties, likely acting as an inhibitor of key signaling kinases such as EGFR and VEGFR-2, and potentially inducing apoptosis. Furthermore, its thiourea core suggests it could be an effective enzyme inhibitor, for instance, against urease. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

- 1. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors [mdpi.com]

- 7. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 9. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]

- 12. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. Synthesis, enzyme inhibitory kinetics, and computational studies of novel 1-(2-(4-isobutylphenyl) propanoyl)-3-arylthioureas as Jack bean urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. broadpharm.com [broadpharm.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. bmglabtech.com [bmglabtech.com]

In Vitro Profile of 1-(2-Morpholinoethyl)-2-thiourea and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2-Morpholinoethyl)-2-thiourea is limited in publicly available literature. This guide provides a comprehensive overview of the expected in vitro activities based on studies of closely related thiourea and morpholine-containing derivatives. The experimental protocols provided are standardized methods for assessing the biological activities discussed.

Introduction

Thiourea derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The incorporation of a morpholine moiety, a privileged structure in drug discovery, is often explored for its potential to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide focuses on the potential in vitro activities of this compound and provides detailed experimental protocols for their evaluation.

Quantitative Data Summary

Due to the absence of specific quantitative data for this compound, the following tables summarize representative in vitro activity data for various morpholine-containing and other thiourea derivatives to provide a comparative context for potential bioactivity.

Table 1: In Vitro Anticancer Activity of Representative Thiourea Derivatives

| Compound Type | Derivative | Cell Line | Activity (IC₅₀) | Reference |

| Morpholine-Thiourea Analog | 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231 (Breast) | 3.0 µM | [1] |

| MDA-MB468 (Breast) | 4.6 µM | [1] | ||

| MCF7 (Breast) | 4.5 µM | [1] | ||

| Phenylthiourea Derivative | 1-(3-(Trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)thiourea | SW620 (Colon) | 1.5 µM | [2] |

| 1-(3-(Trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 8.9 µM | [2] | |

| Benzothiazole-Thiourea | Optically active thiourea derivative (IVe) | MCF-7 (Breast) | 15-30 µM | [3] |

| Optically active thiourea derivative (IVf) | HeLa (Cervical) | 33-48 µM | [3] |

Table 2: In Vitro Antioxidant Activity of Representative Thiourea Derivatives

| Compound Type | Assay | Activity (IC₅₀) | Reference |

| Diphenyl-2-thiourea (DPTU) | DPPH | 0.710 mM | [4] |

| ABTS | 0.044 mM | [4] | |

| Benzyl-phenyl-2-thiourea (BPTU) | DPPH | 11.000 mM | [4] |

| ABTS | 2.400 mM | [4] | |

| Thiophene-Thiourea Derivative (SB2) | DPPH | High Activity | [5] |

Table 3: In Vitro Anti-Inflammatory Activity of Representative Thiourea Derivatives

| Compound Type | Target | Activity (IC₅₀) | Reference |

| Naproxen-Thiourea Derivative (Compound 4) | 5-LOX | 0.30 µM | [6] |

| COX-2 | > 100 µM | [6] | |

| General Thiourea Derivatives | COX-1 | Mild Inhibition | [7] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and proliferation.

Materials:

-

Test compound (this compound)

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[9][10]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[11]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8][12]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

-

Test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)[13][14]

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid or Trolox)[13]

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Solution Preparation: Prepare a fresh working solution of DPPH. The absorbance of this solution at 517 nm should be approximately 1.0.[15]

-

Sample Preparation: Prepare serial dilutions of the test compound and the positive control in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample dilutions to the wells, followed by the DPPH working solution. A typical ratio is 1:1.[13]

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[13][16]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.[13]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution with the solvent and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC₅₀ value from a plot of percent inhibition against concentration.[15]

In Vitro Anti-Inflammatory Assay (COX-2 Inhibition Assay)

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Materials:

-

Test compound

-

Human recombinant COX-2 enzyme

-

Assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Detection reagent (e.g., a kit to measure prostaglandin E2 (PGE2) production)

-

Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

-

96-well plate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (if using a commercial kit). Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells. Then, add the various concentrations of the test compound or positive control. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[17][18]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[18]

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[17]

-

Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).[17]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

Visualizations

Potential Mechanism of Action: Anticancer Activity

Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein tyrosine kinases (PTKs), which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic potential of a new compound.

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Logical Relationship: Antioxidant Radical Scavenging

This diagram illustrates the principle of the DPPH antioxidant assay.

Caption: The logical process of DPPH radical scavenging by an antioxidant compound.

References

- 1. atcc.org [atcc.org]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. marinebiology.pt [marinebiology.pt]

- 17. benchchem.com [benchchem.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Discovery and Synthesis of Novel Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of organic compounds with significant therapeutic potential. Their broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties, has positioned them as a focal point in medicinal chemistry and drug discovery.[1][2][3] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights of novel thiourea derivatives.

I. Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives can be achieved through various methods, with the most common being the reaction of an amine with an isothiocyanate.[4][5] Other notable methods include the condensation of amines with carbon disulfide.[6][7][8]

A prevalent method for synthesizing N,N'-disubstituted thioureas involves the reaction of primary amines with isothiocyanates.[4][5]

Materials:

-

Substituted amine (1.0 eq)

-

Substituted isothiocyanate (1.0 eq)

-

Acetone or other suitable solvent

-

5% Hydrochloric acid (HCl)

Procedure:

-

Dissolve the substituted amine in acetone.

-

Add the substituted isothiocyanate to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution.

-

If precipitation does not occur, the solvent can be removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[9][10][11]

An efficient method for the synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives involves the simple condensation of amines with carbon disulfide in an aqueous medium.[6][7][8]

Materials:

-

Primary aliphatic amine(s)

-

Carbon disulfide (CS2)

-

Aqueous medium

Procedure:

-

Combine the aliphatic amine(s) and carbon disulfide in an aqueous medium.

-

The reaction proceeds through a xanthate intermediate.

-

This protocol is effective for producing various di- and trisubstituted thiourea derivatives.[6][8]

II. Biological Activities and Quantitative Data

Thiourea derivatives have been extensively evaluated for a range of biological activities. The following tables summarize key quantitative data from various studies.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [1] |

| Bis-thiourea structure | Human leukemia | As low as 1.50 | [1] |

| Aromatic thiourea derivatives (from indole) | Lung, Liver, Breast | < 20 | [1] |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast) | 1.3 | [12] |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | SkBR3 (Breast) | 0.7 | [12] |

| Bis-thioureas (Compound 44) | Various cancer cell lines | 1.2 - 2.7 | [12] |

| Dipeptide thiourea derivative (Compound I-11) | NCI-H460 (Lung) | 4.85 ± 1.44 | [13] |

| Compound | Enzyme | IC50 | Reference |

| Compound 3 | Acetylcholinesterase (AChE) | 50 µg/mL | [14][15] |

| Compound 3 | Butyrylcholinesterase (BChE) | 60 µg/mL | [14][15] |

| Bis-thiourea derivative (Compound 4) | Mushroom Tyrosinase | More potent than kojic acid | [16] |

| Unsymmetrical Thioureas (Compounds 1, 2, 9, 12, 15) | Lipoxygenase | Good to moderate activity | [9] |

| Unsymmetrical Thioureas (Compound 15) | Xanthine Oxidase | Potent activity | [17] |

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (Compounds 2e, 2f) | Tyrosinase | Best in series | [10][11] |

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (Compound 2g) | α-Amylase, α-Glucosidase | Best in series | [10][11] |

| Compound Class/Derivative | Activity | Measurement (MIC or IC50) | Reference |

| Novel Thiourea Derivative (Compound 2) | Antibacterial (E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae) | MIC: 40 - 50 µg/mL | [1] |

| 1,3-bis(3,4-dichlorophenyl) thiourea 21 | Antioxidant (DPPH assay) | IC50: 45 µg/mL | [1] |